molecular formula C15H14O B1346588 3,4-Dimethylbenzophenone CAS No. 2571-39-3

3,4-Dimethylbenzophenone

Cat. No.: B1346588
CAS No.: 2571-39-3
M. Wt: 210.27 g/mol
InChI Key: JENOLWCGNVWTJN-UHFFFAOYSA-N
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Description

3,4-Dimethylbenzophenone is an organic compound with the molecular formula C15H14O. It is a derivative of benzophenone, characterized by the presence of two methyl groups attached to the benzene ring at the 3 and 4 positions. This compound is known for its applications in organic synthesis and various industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Dimethylbenzophenone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3,4-dimethylbenzene (xylene) with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethylbenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or hydrocarbons .

Mechanism of Action

The mechanism of action of 3,4-Dimethylbenzophenone involves its interaction with molecular targets and pathways within biological systems. It can act as a photosensitizer, absorbing light and initiating photochemical reactions. This property is utilized in photopolymerization processes and other applications where light-induced reactions are required .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dimethylbenzophenone is unique due to the specific positioning of the methyl groups, which can affect its electronic properties and reactivity. This makes it particularly useful in certain synthetic and industrial applications where other benzophenone derivatives may not be as effective .

Properties

IUPAC Name

(3,4-dimethylphenyl)-phenylmethanone
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H14O/c1-11-8-9-14(10-12(11)2)15(16)13-6-4-3-5-7-13/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JENOLWCGNVWTJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90180401
Record name 3,4-Dimethylbenzophenone
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Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2571-39-3
Record name 3,4-Dimethylbenzophenone
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Record name 3,4-Dimethylbenzophenone
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Record name 3,4-Dimethylbenzophenone
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Record name 3,4-dimethylbenzophenone
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Synthesis routes and methods

Procedure details

Synthesis of the novel compounds was carried out according to the following method. Benzoic acid (1.68 moles) was added to 3.96 moles of o-xylene and 0.6 mole POCl3 and refluxed at 140° C. for 11 hours. The reaction product was cooled to room temperature, washed once with 500 ml. of water, twice with 300 ml. of 5% of Na2C03 and twice again with 500 ml. of water. After washing, the xylene was distilled and the residue was vacuum distilled to obtain 3,4-dimethylbenzophenone. A mixture of 3,4-dimethylbenzophenone (1.0 mole), benzoyl peroxide (5 grams), chlorobenzene (800 ml.) and 3.0 moles of sulfuryl chloride was heated at 90° C. for 31/2 hours. During the last 30 minutes of the reaction nitrogen was passed through the reactor to remove the excess sulfuryl chloride. The resultant mixture was cooled and 50 grams of carbon black was added and the mixture stirred for 30 minutes, after which the carbon black was removed by filtration. The product 3,4-bis(chloromethyl)benzophenone was isolated by stripping of the solvent. Analysis found: 62.1% C, 4.3% H, and 27.1% Cl. Theoretical: 64.5% C, 4.3% H, and 25.5% Cl.
Quantity
1.68 mol
Type
reactant
Reaction Step One
Quantity
3.96 mol
Type
reactant
Reaction Step One
Name
Quantity
0.6 mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic routes to produce 3,4-Dimethylbenzophenone?

A1: A primary method for synthesizing this compound is the Friedel-Crafts acylation of o-xylene with benzoyl chloride in the presence of a Lewis acid catalyst. Research has explored the use of various zeolite catalysts to improve the selectivity of this reaction towards the desired this compound isomer. [, ] Additionally, a study investigated the use of rare earth oxide catalysts for the liquid-phase benzoylation of o-xylene to produce this compound. []

Q2: How does this compound react under nitration conditions?

A2: Nitration of this compound in acetic anhydride leads to the formation of a mixture of products, primarily cis and trans isomers of 2-benzoyl-4,5-dimethyl-4-nitro-1,4-dihydrophenyl acetate. [] This highlights the reactivity of the aromatic ring towards electrophilic aromatic substitution reactions.

Q3: Has this compound been used in any physicochemical studies?

A3: Yes, this compound has been employed as a quencher molecule in time-resolved fluorescence quenching (TRFQ) studies. This technique was used to investigate the phase structure and diffusion properties of poly(oxyethylene) surfactants in water. [] The study utilized the quenching interaction between excited pyrene and this compound to probe the microenvironment within surfactant aggregates.

Q4: Are there any kinetic models available for reactions involving this compound?

A4: Research has focused on developing kinetic models for the acylation of o-xylene to produce this compound. [] This study explored different molar ratios of reactants and employed H-Beta zeolite as a catalyst. The findings indicated that the reaction kinetics do not follow simple first or second-order dependencies on the acylating agent, suggesting a complex mechanism involving various factors such as diffusion, adsorption, and potential product inhibition.

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